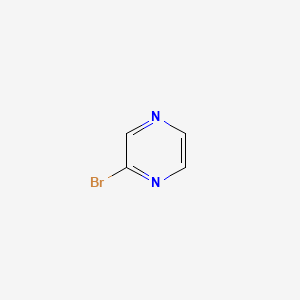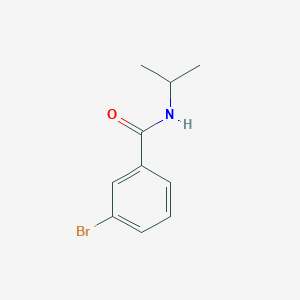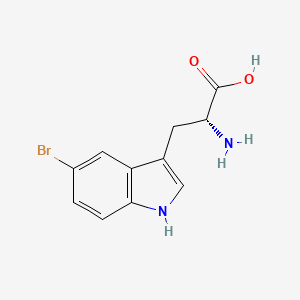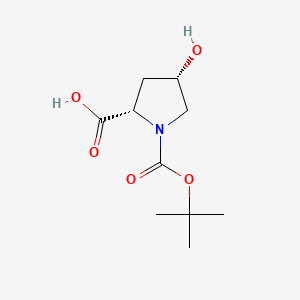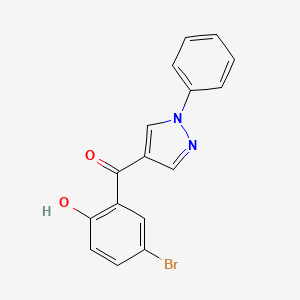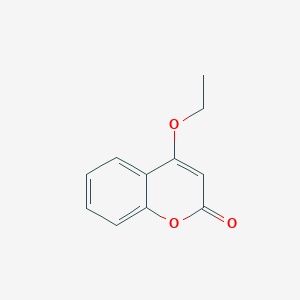
4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid derivatives often involves multistep reactions, starting from readily available chemicals. A common approach includes the condensation of chloropyridine carboxylic acids with amidoximes to form oxadiazole cycles, further undergoing reactions like hydrazinolysis and ester formation. This method allows for the synthesis of diverse functionalized oxadiazole derivatives with good yields (Karpina et al., 2019). Additionally, various synthetic strategies emphasize the utility of oxadiazole moieties in constructing complex molecular architectures with significant biological activities, showcasing the versatility of these compounds in synthetic chemistry.
Scientific Research Applications
Anti-inflammatory Agents
A study by Ilango et al. (2009) demonstrated the synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives, including compounds related to 4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid. These compounds showed promising in vivo anti-inflammatory activity, highlighting their potential as anti-inflammatory agents (Ilango, Valentina, Umarani, & Kumar, 2009).
Antihypertensive Activity
Santilli and Morris (1979) synthesized various 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, which include structures similar to this compound. One of these derivatives exhibited antihypertensive activity in rats, suggesting a potential application in managing hypertension (Santilli & Morris, 1979).
Synthesis of Fused Heterocyclic Compounds
Karpina et al. (2019) explored the synthesis of novel compounds featuring an 1,2,4-oxadiazole cycle, akin to this compound. Their work focused on developing methods for synthesizing diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives, which can be utilized in various pharmaceutical applications (Karpina et al., 2019).
Antimicrobial and Hemolytic Activity
Gul et al. (2017) investigated 2,5-Disubstituted 1,3,4-oxadiazole compounds for their antimicrobial and hemolytic activities. Their study included compounds structurally related to this compound, indicating potential applications in antimicrobial treatments (Gul et al., 2017).
Analgesic and Anti-inflammatory Activities
Farooqui et al. (2009) synthesized a series of 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles, which showed significant analgesic and anti-inflammatory activities in vivo. This research highlights the potential of compounds related to this compound in pain management and inflammation reduction (Farooqui, Bora, & Patil, 2009).
Mechanism of Action
Mode of Action
It’s structurally related to 4-aminofurazan-3-carboxylic acid amidrazone, which has been used as a cation in the development of insensitive energetic materials . These materials are insensitive to impact and friction, suggesting that the compound may interact with its targets in a way that stabilizes them against physical stress .
Result of Action
Related compounds have been shown to desensitize energetic materials, suggesting that this compound may have similar effects .
Future Directions
Oxadiazoles, including 4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid, have established their potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The future directions in this field could involve further refinement of oxadiazole as anti-infective agents and the design of new chemical entities with potential of anti-infective activity .
Biochemical Analysis
Biochemical Properties
4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and electrostatic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the expression of genes involved in apoptosis and cell proliferation. It activates the MAPK/ERK signaling pathway, leading to increased cell survival and proliferation . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access. This inhibition is mediated through hydrogen bonding and van der Waals interactions, which stabilize the inhibitor-enzyme complex . Furthermore, it can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of stress response proteins and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have a protective effect against oxidative stress and inflammation. At high doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of reactive metabolites . Threshold effects have been noted, where the beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, influencing the overall metabolic flux and altering metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with organic anion transporters and albumin, which facilitate its distribution and accumulation in target tissues. These interactions are crucial for its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is predominantly localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and energy production. Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing this compound to specific cellular compartments .
properties
IUPAC Name |
4-acetamido-1,2,5-oxadiazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-2(9)6-4-3(5(10)11)7-12-8-4/h1H3,(H,10,11)(H,6,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFOZUNRRFANMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NON=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


